molecular formula C12H13NO3 B3136085 ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate CAS No. 40940-16-7

ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate

Cat. No. B3136085
CAS RN: 40940-16-7
M. Wt: 219.24 g/mol
InChI Key: FKECAHDYNXXONJ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate is a derivative of indole . Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis has attracted the attention of the chemical community .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate are not available, indole derivatives are known to undergo a variety of chemical reactions . For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Regioselective Addition in Organic Synthesis

Ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate demonstrates significant potential in regioselective organic synthesis. Studies have shown that this compound can react with aromatic amines to yield products of regioselective addition at the activated exocyclic C=C bond. This process results in the formation of ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, indicating its utility in creating specific molecular configurations in organic chemistry (Koz’minykh et al., 2006).

Role in Lewis Acid Induced Decomposition Reactions

Ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate is also instrumental in Lewis acid induced decomposition reactions. Research on this aspect focused on the systematic and mechanistic study of these reactions, aiming to provide new insights into the mechanistic aspects and understanding of the factors affecting product distribution. This highlights the compound's relevance in understanding and potentially controlling reaction pathways in organic chemistry (Gioiello et al., 2011).

Antimicrobial Activity

Another significant application of this compound is in the synthesis of antimicrobial agents. Research has demonstrated the capability of ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate derivatives to exhibit antimicrobial properties, which is crucial for the development of new antibiotics and antifungal agents (Prasad, 2017).

Synthesis of Quinoline Derivatives

The compound is also used in synthesizing quinoline derivatives. It undergoes condensation reactions to yield various substituted quinolines, indicating its versatility in synthesizing complex organic structures which are significant in pharmaceutical and chemical industries (Fahmy et al., 1984).

Use in Stereoselective Synthesis

Its application extends to stereoselective synthesis as well. It can react under specific conditions to yield diastereomeric mixtures of isomers, which are important in the development of drugs and chemicals where stereochemistry plays a critical role (El-Samahy, 2005).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The construction of indoles as a moiety in selected alkaloids is a topic of interest . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years , indicating a promising future direction in this field.

properties

IUPAC Name

ethyl 2-(2-oxo-1,3-dihydroindol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-11(14)7-9-8-5-3-4-6-10(8)13-12(9)15/h3-6,9H,2,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKECAHDYNXXONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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